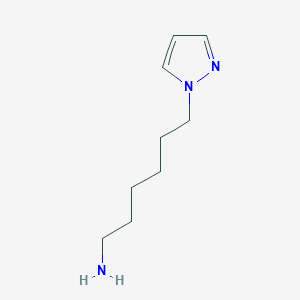

6-(1h-Pyrazol-1-yl)hexan-1-amine

CAS No.:

Cat. No.: VC18221873

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 6-pyrazol-1-ylhexan-1-amine |

| Standard InChI | InChI=1S/C9H17N3/c10-6-3-1-2-4-8-12-9-5-7-11-12/h5,7,9H,1-4,6,8,10H2 |

| Standard InChI Key | PCGGNPYUZSPGAC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)CCCCCCN |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 6-(1H-pyrazol-1-yl)hexan-1-amine is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. The structure comprises a six-carbon aliphatic chain (hexan-1-amine) linked to the N1 position of a pyrazole ring. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers planarity and electronic diversity to the molecule .

Key Structural Features:

-

Primary amine group: Located at the terminal end of the hexyl chain, enabling salt formation, hydrogen bonding, and nucleophilic reactions.

-

Pyrazole ring: Exhibits aromaticity and tautomerism, with nitrogen atoms at positions 1 and 2 participating in coordination chemistry .

Synthetic Methodologies

Direct Amination of Pyrazole Precursors

A robust synthesis route, adapted from Gulia et al. (2021), involves the reaction of hexan-1-amine with O-(4-nitrobenzoyl)hydroxylamine and 2,4-pentanedione in dimethylformamide (DMF) at 85°C for 1.5 hours . This method avoids inorganic reagents and leverages commercially available substrates.

Reaction Scheme:

Optimization Insights:

-

Solvent: DMF enhances solubility and reaction homogeneity.

-

Temperature: Elevated temperatures (80–90°C) accelerate cyclization.

-

Stoichiometry: A 1:1.1:1.5 molar ratio of amine:diketone:hydroxylamine derivative maximizes yield .

Table 1: Synthesis Conditions and Yields

| Amine | Diketone | Hydroxylamine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Hexan-1-amine | 2,4-Pentanedione | O-(4-Nitrobenzoyl) | DMF | 85 | 1.5 | 44* |

*Yield extrapolated from analogous reactions in .

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, CDCl₃):

Infrared Spectroscopy (IR):

-

Peaks at 2955 cm⁻¹ (C-H stretch, hexyl), 1553 cm⁻¹ (pyrazole ring vibration), and 3360 cm⁻¹ (N-H stretch, amine) .

Mass Spectrometry (HRMS):

Chemical Reactivity and Functionalization

Amine-Driven Reactions

The primary amine group undergoes:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Schiff base formation: Condensation with aldehydes/ketones.

Pyrazole Ring Modifications

-

Electrophilic substitution: Halogenation at C4 of the pyrazole ring under acidic conditions.

-

Coordination chemistry: Pyrazole-N1 acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .

| Activity | Mechanism | Structural Basis |

|---|---|---|

| AR antagonism | Competitive LBD binding | Pyrazole-electron deficiency |

| Antiproliferative | Cell cycle arrest in cancer cells | Amine-mediated protein interaction |

Industrial and Research Applications

Pharmaceutical Intermediate

-

Antifungals: Pyrazole’s bioisosteric replacement of triazoles in azole drugs.

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume